![molecular formula C18H23N5O3 B2978004 N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-89-0](/img/structure/B2978004.png)
N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Description
Triazoles and triazines are classes of nitrogen-containing heterocycles . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazole and triazine derivatives often involves high regioselectivity, good functional group tolerance, and a wide substrate scope . The specific synthesis process for “N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is not available in the literature I have access to.Scientific Research Applications
8−(4−methoxyphenyl)−N−(3−methylbutyl)−4−oxo−4H,6H,7H,8H−imidazo[2,1−c][1,2,4]triazine−3−carboxamide 8-(4-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide 8−(4−methoxyphenyl)−N−(3−methylbutyl)−4−oxo−4H,6H,7H,8H−imidazo[2,1−c][1,2,4]triazine−3−carboxamide
, also known asN−isopentyl−8−(4−methoxyphenyl)−4−oxo−4,6,7,8−tetrahydroimidazo[2,1−c][1,2,4]triazine−3−carboxamide N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide N−isopentyl−8−(4−methoxyphenyl)−4−oxo−4,6,7,8−tetrahydroimidazo[2,1−c][1,2,4]triazine−3−carboxamide
, has several potential applications in scientific research. Below is a comprehensive analysis focusing on six unique applications:Pharmaceutical Drug Development
This compound belongs to a class of heterocyclic compounds that are often explored for their pharmacological properties. Its structure suggests potential utility in the development of new therapeutic agents. For instance, compounds with the imidazo[2,1-c][1,2,4]triazine moiety have been studied for their potential as antimicrobial and anticancer agents .
High-Density Energy Materials
The related structure, pyrazolo-triazine, has been identified for its promising explosive properties due to its high nitrogen content and stable crystalline structure . By analogy, the compound may be researched for use in high-density energy materials with potential applications in military and aerospace engineering.
Advanced Material Synthesis
The triazine core is a key feature in materials science, particularly in the synthesis of polymers and coatings that require thermal stability and specific electronic properties . This compound could be a precursor or a monomer in the creation of advanced materials with unique properties.
Biocidal Products
According to the European Chemicals Agency (ECHA), substances with triazine structures are often listed for their relevance in biocidal products . The compound could be investigated for its efficacy in controlling harmful organisms, potentially leading to new biocidal formulations .
Organic Chemistry Research
In organic chemistry, the compound’s scaffold can be used to explore new synthetic pathways or to create novel intermediates for further chemical transformations. This can lead to the discovery of new reactions and methodologies in synthetic organic chemistry .
Computational Chemistry and Drug Design
The compound’s unique structure makes it an interesting candidate for molecular docking studies and quantum evaluations . Researchers could use computational methods to predict its interaction with biological targets, which is crucial in the drug discovery process .
properties
IUPAC Name |
8-(4-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12(2)8-9-19-16(24)15-17(25)23-11-10-22(18(23)21-20-15)13-4-6-14(26-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESCMZRHOLNFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
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